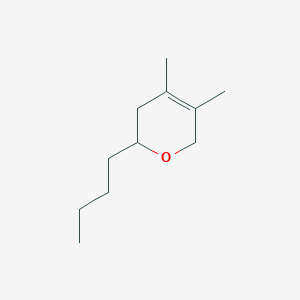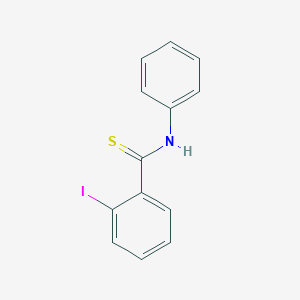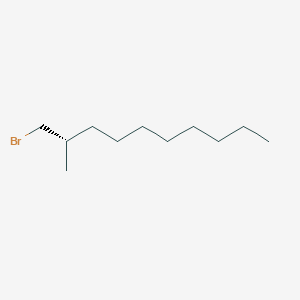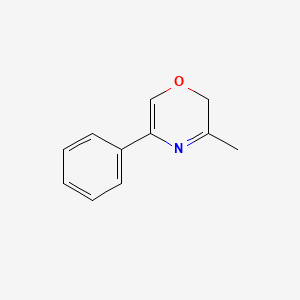
1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene is an organic compound with a complex structure that includes a methoxyethenyl group, a methyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with methoxyethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the methoxyethenyl group . The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amino compounds, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyethenyl group can also participate in reactions that modify the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methoxyethenyl)-3-methylbenzene
- 1-(2-Methoxyethenyl)-4-methylbenzene
- 1-(2-Methoxyethenyl)-2,4-dimethylbenzene
Uniqueness
1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene is unique due to the presence of both a nitro group and a methoxyethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
79172-35-3 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-(2-methoxyethenyl)-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C10H11NO3/c1-8-9(6-7-14-2)4-3-5-10(8)11(12)13/h3-7H,1-2H3 |
Clé InChI |
VWMMWWGERJDHJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])C=COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)








![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)

